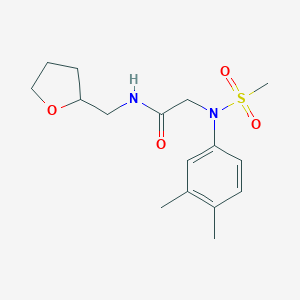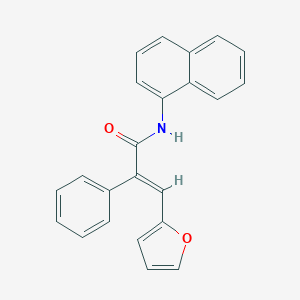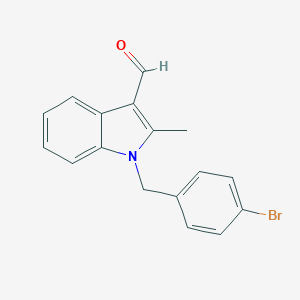
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a chemical compound with the molecular formula C16H24N2O4S and a molar mass of 340.43776 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl group and a tetrahydrofuran ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves several steps. The starting materials typically include 3,4-dimethylaniline and tetrahydro-2-furanylmethylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The process includes the formation of an intermediate, which is then reacted with acetic anhydride to yield the final product .
Chemical Reactions Analysis
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide stands out due to its unique combination of a sulfonyl group and a tetrahydrofuran ring. Similar compounds include:
- 2-[3,4-dimethyl(methylsulfonyl)anilino]-N-methylacetamide
- 2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(tetrahydro-2-pyranylmethyl)acetamide
- 2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(tetrahydro-2-thiophenylmethyl)acetamide .
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C16H24N2O4S |
|---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H24N2O4S/c1-12-6-7-14(9-13(12)2)18(23(3,20)21)11-16(19)17-10-15-5-4-8-22-15/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,17,19) |
InChI Key |
JCKKKFWTNCXXHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B422450.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B422452.png)
![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B422453.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B422454.png)
![ethyl {2-chloro-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B422457.png)
![1-(4-Benzylpiperidin-1-yl)-2-[(4-methylbenzyl)sulfanyl]ethanone](/img/structure/B422458.png)
![N-(2-ethylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422462.png)
![Ethyl 4-{[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B422463.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B422465.png)
![N-(2-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B422466.png)
![2-[(4-Benzhydryl-1-piperazinyl)carbonyl]-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B422467.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B422469.png)
